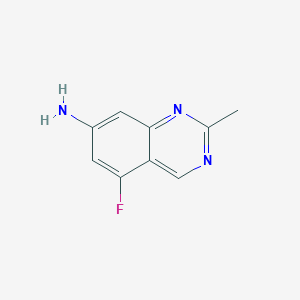
5-Fluoro-2-methylquinazolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Quinazolinones, including 5-Fluoro-2-methylquinazolin-7-amine, have a double-ring structure with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . For a detailed molecular structure analysis, tools like MolView and ChemSpider can be used.Applications De Recherche Scientifique
Antidepressant-like Effects
5-Fluoro-2-methylquinazolin-7-amine and its derivatives have been studied for their potential antidepressant-like effects. For instance, 7-fluoro-1,3-diphenylisoquinoline-1-amine, a related compound, demonstrated antidepressant-like action in mice, mediated mostly by serotonergic and dopaminergic systems (Pesarico et al., 2014). Another study found that 7-Fluoro-1,3-diphenylisoquinoline-1-amine reversed the reduction in self-care behavior induced by maternal separation stress in rats by modulating glutamatergic/GABAergic systems (Pesarico et al., 2017).
Antibacterial Properties
Quinazolin-7-amine derivatives have been explored for their antibacterial properties. A study on new 8-nitrofluoroquinolone derivatives found them to exhibit interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).
Anticancer Potential
The compound has shown promise in cancer research. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, was identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives also revealed their effectiveness against human breast tumor cell lines (Zhang et al., 2007).
Other Applications
- Molecular Docking for Anticancer Properties: Indole-aminoquinazolines, derived from quinazolin-7-amine, showed significant cytotoxicity against various cancer cell lines and were studied through molecular docking (Mphahlele et al., 2018).
- Neuroimaging: [18 F]MK-6240, a novel PET radiopharmaceutical for detecting human neurofibrillary tangles, has been successfully synthesized for human PET studies (Collier et al., 2017).
Propriétés
IUPAC Name |
5-fluoro-2-methylquinazolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-5-12-4-7-8(10)2-6(11)3-9(7)13-5/h2-4H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAUKJTMJFEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=CC(=CC2=N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylquinazolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

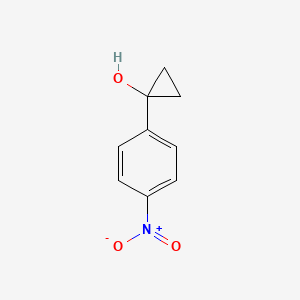
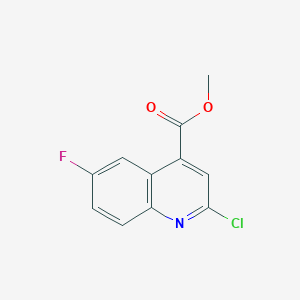
![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)
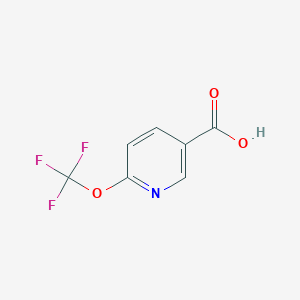
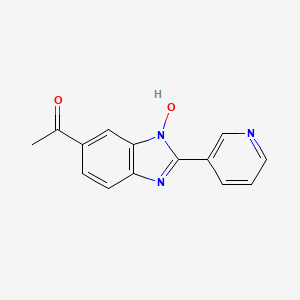
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)
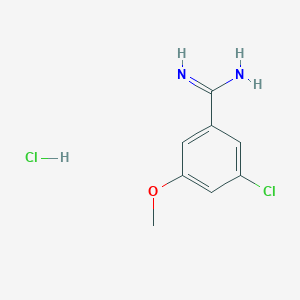
![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)
![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)